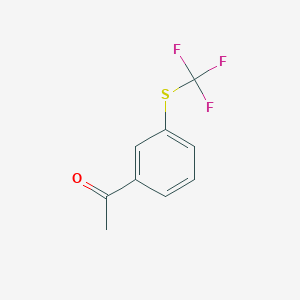

3'-(Trifluoromethylthio)acetophenone

Description

3'-(Trifluoromethylthio)acetophenone (CAS: 56773-33-2, MFCD00236331) is an acetophenone derivative featuring a trifluoromethylthio (-SCF₃) group at the meta position of the aromatic ring. This compound is structurally characterized by a ketone group at the acetyl position and a strongly electron-withdrawing -SCF₃ substituent, which significantly influences its chemical reactivity, stability, and biological activity . The -SCF₃ group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications .

Propriétés

IUPAC Name |

1-[3-(trifluoromethylsulfanyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKYMJZZMADIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380677 | |

| Record name | 3'-(Trifluoromethylthio)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56773-33-2 | |

| Record name | 3'-(Trifluoromethylthio)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-(Trifluoromethylthio)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Diazotization-Coupling-Hydrolysis Route

This classical approach is adapted from methods used for related trifluoromethyl-substituted acetophenones and involves the following key steps:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1. Diazotization | 3-Aminobenzotrifluoride reacts with sulfuric acid and sodium nitrite at low temperature (0–8 °C) to form a diazonium salt solution. | 0–8 °C, aqueous medium, stirring | Formation of diazo solution |

| 2. Coupling | The diazo solution is added lot-wise to an acetaldoxime solution under controlled pH (2–3.5) and temperature (0–5 °C), followed by stirring for 4–5 hours. | pH 2–3.5, 0–5 °C, stirring | Formation of 3'-(Trifluoromethyl)acetophenone oxime |

| 3. Separation | Temperature is raised to 35–40 °C to separate organic and aqueous layers; organic layer is washed with 30% HCl. | 35–40 °C | Purified oxime in organic layer |

| 4. Hydrolysis | Oxime is hydrolyzed in 30% HCl at 70–110 °C (preferably 90–95 °C) for 3–7 hours with stirring to yield crude 3'-(Trifluoromethyl)acetophenone. | 90–95 °C, 5–6 hours | Crude acetophenone |

| 5. Alkali Washing | Crude organic layer is washed with 3–7% NaOH to remove residual acidity. | Room temperature | Cleaner crude product |

| 6. Distillation | Final purification by distillation to obtain refined 3'-(Trifluoromethyl)acetophenone with 99–99.9% purity and 60–90% yield. | Distillation unit | Pure product |

This batch process is scalable for large-scale production and ensures high purity and yield through controlled reaction parameters and sequential purification steps.

Copper-Catalyzed Coupling with Ethylidenehydroxylamine

An alternative method reported involves:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1. Diazotization | 3-Aminotrifluorotoluene is diazotized with sulfuric acid and sodium nitrite at 0–5 °C. | 0–5 °C, aqueous | Diazonium salt solution |

| 2. Coupling | Diazonium salt is added to a mixture of cuprous chloride or copper sulfate, acetic acid, 50% ethylidenehydroxylamine aqueous solution, and toluene at 0–5 °C, with simultaneous addition of 30% NaOH to maintain pH 4–4.5. | 0–5 °C, pH 4–4.5 | Formation of trifluoromethyl acetophenone oxime |

| 3. Workup | Reaction mixture warmed to 15 °C, stirred 1–2 hours, then allowed to separate; organic phase washed with 5% ammoniacal liquor to neutrality. | 15 °C, stirring | Purified oxime intermediate |

This method emphasizes mild reaction conditions under normal pressure, safety control, and stable product quality with >99.5% purity.

While the above methods focus on trifluoromethyl substitution, the introduction of the trifluoromethylthio (-SCF3) group typically requires specialized reagents such as trifluoromethylthiolating agents (e.g., trifluoromethylthiosulfonates, trifluoromethylthiocopper complexes) reacting with appropriately functionalized acetophenone derivatives or aromatic halides.

Reported synthetic routes include:

- Nucleophilic substitution of aromatic halides with trifluoromethylthiolate anions.

- Electrophilic trifluoromethylthiolation of aromatic ketones using reagents like (trifluoromethyl)thiosulfonium salts.

- Transition-metal catalyzed cross-coupling reactions to install the -SCF3 group at the meta position.

However, detailed experimental procedures specifically for 3'-(Trifluoromethylthio)acetophenone are less commonly disclosed in open literature, and often proprietary or patent-protected.

| Feature | Diazotization-Coupling-Hydrolysis | Copper-Catalyzed Coupling | Direct Trifluoromethylthio Introduction |

|---|---|---|---|

| Starting Material | 3-Aminobenzotrifluoride | 3-Aminotrifluorotoluene | Aromatic halides or ketones |

| Key Reagents | Sulfuric acid, NaNO2, acetaldoxime, HCl | Cuprous chloride/sulfate, acetic acid, ethylidenehydroxylamine, NaOH | Trifluoromethylthiolating agents |

| Reaction Conditions | Low temperature diazotization, hydrolysis at 90–95 °C | Low temperature coupling, mild warming | Variable, often requires catalysts and specialized reagents |

| Purity Achieved | 99–99.9% | >99.5% | Dependent on method, often high |

| Yield Range | 60–90% | Not explicitly stated | Variable |

| Scalability | Batch process suitable for large scale | Laboratory scale | Often limited by reagent availability |

The diazotization-coupling-hydrolysis method is well-documented for producing high-purity 3'-(Trifluoromethyl)acetophenone and can be adapted for trifluoromethylthio analogs with appropriate modifications.

Control of pH and temperature during coupling is critical to maximize yield and minimize side reactions.

Alkali washing before distillation effectively removes residual acid, improving product purity.

The copper-catalyzed method offers a safer and milder alternative with stable product quality but may require optimization for scale-up.

Direct trifluoromethylthio introduction methods are less standardized and often require advanced reagents and catalysts, limiting their widespread application.

Analyse Des Réactions Chimiques

Types of Reactions

3’-(Trifluoromethylthio)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetophenone derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : 3'-(Trifluoromethylthio)acetophenone serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules. It is utilized in reactions such as oxidation, reduction, and nucleophilic substitution.

- Reagent in Chemical Reactions : The compound is employed as a reagent in various chemical transformations, including the synthesis of sulfoxides and sulfones through oxidation with agents like hydrogen peroxide .

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its effectiveness against bacterial strains such as Escherichia coli and fungal strains like Candida albicans, it demonstrated minimum inhibitory concentration (MIC) values as low as 4.88 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4.88 | E. coli |

| Other derivatives | 22.4 | C. albicans |

- Anticancer Potential : The anticancer properties of this compound have been explored against various human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values indicate competitive efficacy with established chemotherapeutics, suggesting potential for further development in cancer treatment .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A549 | 44.4 | 52.1 |

| HCT116 | 22.4 | N/A |

Medicine

- Pharmaceutical Intermediate : Ongoing research explores the potential of this compound as a pharmaceutical intermediate due to its bioactive properties . Its unique chemical structure may enhance interactions with biological targets involved in disease processes.

Industry

- Development of Specialty Chemicals : The compound is utilized in the formulation of specialty chemicals and materials that exhibit unique properties, such as enhanced stability and reactivity . Its applications extend to agrochemicals where it has been involved in the preparation of commercial fungicides.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated various acetophenones' antimicrobial effects against biofilm-forming bacteria, revealing that this compound significantly reduced biofilm formation compared to control groups.

- Cancer Cell Line Testing : Another study demonstrated that this compound induced apoptosis in several cancer cell lines through the activation of caspase pathways, confirming its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 3’-(Trifluoromethylthio)acetophenone involves its interaction with various molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with biological molecules. The compound may act on specific enzymes or receptors, leading to changes in cellular processes and biological effects .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Table 1: Key Physical and Chemical Properties

Key Observations :

- The -SCF₃ group in this compound provides stronger electron-withdrawing effects compared to -CF₃ or -OCH₃, influencing acidity and reaction kinetics .

Chemical Reactivity and Stability

- Acidity: The -SCF₃ group increases acidity compared to -CF₃ or -OCH₃. For example, ω-(methylsulfinyl)-acetophenone has an acidity constant of 3 × 10⁻¹¹, while salicylic acid is 1.06 × 10⁻³. The -SCF₃ group likely places this compound in a similar acidic range .

- Electrophilic Substitution: Unlike 3'-methoxyacetophenone (electron-donating), the -SCF₃ group directs electrophilic attacks to specific positions. For instance, acetophenone derivatives with electron-withdrawing groups at the 3' position show reduced enzymatic activity (e.g., 3'-methoxyacetophenone: 3.1% relative activity) compared to 4'-substituted analogs .

- Hydrolysis Stability: Unlike acetophenone azine (which hydrolyzes into acetophenone and hydrazine within 5 days), this compound’s -SCF₃ group likely enhances resistance to hydrolysis .

Key Observations :

- The -SCF₃ group in this compound enhances its utility in agrochemicals due to increased resistance to metabolic degradation .

- Natural derivatives (e.g., hydroxylated or methoxylated acetophenones) are prioritized in drug discovery for their low toxicity, whereas synthetic analogs like 3'-(SCF₃) are favored for tunable reactivity .

Activité Biologique

3'-(Trifluoromethylthio)acetophenone, with the CAS number 56773-33-2, is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, including antimicrobial, anticancer, and antifouling activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a trifluoromethylthio group attached to the acetophenone structure, which significantly influences its chemical reactivity and biological activity. The molecular formula is C9H8F3OS, indicating the presence of sulfur and fluorine, which are known to enhance biological properties in various compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various phenyl ketones, it was found that compounds with similar structures demonstrated significant inhibition against bacterial strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 4.88 µg/mL for some derivatives .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4.88 | E. coli |

| Other derivatives | 22.4 | C. albicans |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results against multiple human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound's IC50 values were found to be competitive with established chemotherapeutics like Doxorubicin.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A549 | 44.4 | 52.1 |

| HCT116 | 22.4 | N/A |

These findings suggest that the trifluoromethylthio modification may enhance the compound's ability to interact with cellular targets involved in cancer progression .

Antifouling Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its antifouling capabilities. A study highlighted that similar acetophenone derivatives inhibited the settlement of marine organisms such as mussel larvae and microalgae like Navicula sp., suggesting potential applications in marine coatings . The compound's effectiveness in this area could be attributed to its unique structural features that disrupt biological adhesion processes.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The trifluoromethylthio group may enhance binding affinity to various enzymes involved in microbial metabolism or cancer cell proliferation.

- Membrane Disruption: The lipophilic nature of the compound may facilitate penetration into microbial membranes or cancer cell membranes, leading to cell lysis or apoptosis.

- Biofilm Disruption: Its structural attributes may interfere with biofilm formation by marine organisms, making it a candidate for antifouling applications.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various acetophenones against biofilm-forming bacteria. The results indicated that this compound significantly reduced biofilm formation compared to control groups .

- Cancer Cell Line Testing : Another study assessed the cytotoxic effects of this compound on several cancer cell lines, demonstrating that it induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent .

Q & A

Q. What are the key synthetic routes for 3'-(Trifluoromethylthio)acetophenone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, acetophenone derivatives can be modified via thiolation using trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) under catalytic conditions. Optimization includes adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (60–100°C), and catalyst loading (5–10 mol% Pd or Cu). Reaction progress should be monitored via TLC or GC-MS to identify intermediates and byproducts .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoromethylthio group (-SCF₃) induces deshielding in adjacent protons (δ ~7.5–8.0 ppm for aromatic protons). The ketone carbonyl (C=O) appears at ~200–210 ppm in ¹³C NMR.

- FTIR : Strong C=O stretch at ~1680–1700 cm⁻¹ and C-SCF₃ vibrations at ~750–800 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 220–230 (exact mass depends on isotopic pattern of SCF₃ group).

Cross-validate with X-ray crystallography for unambiguous confirmation .

Advanced Research Questions

Q. What challenges arise in studying the solubility of this compound in supercritical CO₂, and how can they be addressed?

- Methodological Answer : Challenges include low solubility due to the compound’s hydrophobicity and polar ketone group. Use static equilibrium methods at varying pressures (10–28 MPa) and temperatures (313–343 K). Correlate data with density-based models (e.g., Chrastil: ) or Peng-Robinson EOS with Stryjek-Vera mixing rules. Experimental validation via HPLC-UV ensures accuracy .

Q. How do electronic effects of the -SCF₃ group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The -SCF₃ group is strongly electron-withdrawing (-I effect), which polarizes the aromatic ring and activates para/ortho positions for electrophilic substitution. In Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via NOESY or computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Q. How can conflicting data on the compound’s thermodynamic properties (e.g., excess molar volume) be resolved?

- Methodological Answer : Discrepancies in excess molar volume () measurements may arise from impurities or non-ideal mixing. Repeat experiments with ultra-pure solvents (HPLC-grade) and calibrate equipment (densimeters, viscometers). Compare results with predictive models like UNIFAC or DISQUAC. Publish raw datasets for peer validation .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., H₂S).

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent oxidation.

- Disposal : Neutralize waste with 10% NaOH and adsorb onto activated carbon before incineration. Toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest moderate risk, but chronic exposure studies are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.